methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with hydroxy, methoxybenzoyl, and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the pyrazole ring with 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Methylation and esterification: The final steps include the methylation of the hydroxy group and the esterification of the carboxyl group using methyl iodide and a suitable esterification reagent, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxy-1-(4-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-1-(3-chlorobenzoyl)-5-methyl-4H-pyrazole-3-carboxylate
- Methyl 5-hydroxy-1-(3-nitrobenzoyl)-5-methyl-4H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate is unique due to the presence of the methoxybenzoyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Properties
IUPAC Name |
methyl 5-hydroxy-1-(3-methoxybenzoyl)-5-methyl-4H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(19)8-11(13(18)21-3)15-16(14)12(17)9-5-4-6-10(7-9)20-2/h4-7,19H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZXLCLZKHSHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NN1C(=O)C2=CC(=CC=C2)OC)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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